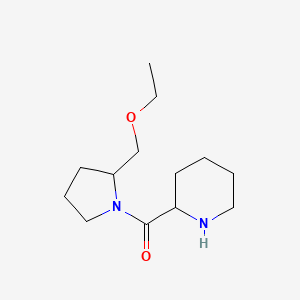

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMRVQRYSUGWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structure

The synthesis of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of pyrrolidine and piperidine derivatives with appropriate acylating agents. The ethoxymethyl group plays a crucial role in enhancing the lipophilicity and bioavailability of the compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity, particularly against various bacterial strains. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb), which is a critical area of research given the global burden of tuberculosis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as ADHD. The modulation of dopamine receptors and related pathways has been observed in model organisms like Drosophila melanogaster, where behavioral assays indicated significant changes in locomotor activity following treatment with similar compounds .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the core structure impact biological activity. For example, variations in substituents on the piperidine ring can lead to enhanced potency against specific bacterial targets or altered interactions with neurotransmitter receptors. A detailed analysis of these relationships can be found in Table 1 below.

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| A | Ethoxy | Moderate antibacterial | |

| B | Methyl | High neuroactivity | |

| C | Fluoro | Low toxicity |

Case Study 1: Antimycobacterial Activity

In a study focusing on new antimycobacterial agents, several derivatives of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone were synthesized and tested for their inhibitory effects on M.tb. The most effective compounds demonstrated MIC values as low as 0.2 µg/mL, indicating strong potential for further development as anti-tuberculosis agents .

Case Study 2: Neuropharmacological Evaluation

Another study utilized Drosophila models to evaluate the effects of similar compounds on behavior and gene expression related to ADHD treatments. The results showed that certain derivatives significantly increased locomotor activity and altered gene expression profiles associated with dopamine metabolism, suggesting a potential mechanism for therapeutic action .

5. Conclusion

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone exhibits promising biological activities, particularly in antimicrobial and neuropharmacological domains. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy and safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features

The compound’s design contrasts with related derivatives in key ways:

- Aromatic vs.

- Substituent Effects : The ethoxymethyl group on pyrrolidine may improve lipophilicity compared to methoxy groups in ’s pyridine derivative, influencing blood-brain barrier penetration .

2.2 Pharmacological Activity

- ’s indole-pyrrolidine methanone derivative exhibits dual H1/H4 receptor antagonism, attributed to its extended substituents (e.g., aminoethyl and pyridinyl groups) . The target compound’s simpler structure may lack comparable receptor specificity but could serve as a scaffold for optimizing selective binding through its ethoxymethyl side chain.

2.3 Physicochemical Properties

- Lipophilicity : The ethoxymethyl group increases logP compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .

Research Findings and Implications

- Receptor Interaction: The piperidine-pyrrolidine framework may mimic endogenous polyamines, enabling interactions with ion channels or G-protein-coupled receptors .

- Flavor and Sensory Applications : While highlights pyrimidine-based ketones as flavor agents, the target’s larger size and aliphatic rings likely preclude volatility, limiting such uses .

Preparation Methods

Pyrrolidine Derivative with Ethoxymethyl Substitution

- The ethoxymethyl group is typically introduced by alkylation of the pyrrolidine nitrogen with ethoxymethyl chloride or a similar alkylating agent under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

- The reaction is often performed in polar aprotic solvents such as acetonitrile or DMF, with bases like potassium carbonate or sodium hydride facilitating nucleophilic substitution.

Piperidine Derivative (Piperidin-2-yl)

- The piperidine moiety, particularly the 2-substituted variant, can be synthesized or obtained commercially.

- Enantiomerically pure 2-substituted piperidines may be prepared via asymmetric synthesis or chiral resolution methods, depending on the target compound's stereochemical requirements.

Formation of the Methanone (Amide) Linkage

- The key step is the formation of the amide bond between the nitrogen of the pyrrolidine derivative and the carbonyl carbon attached to the piperidine ring.

- This is typically achieved by coupling an acyl chloride or activated carboxylic acid derivative of the piperidine with the secondary amine of the ethoxymethyl-substituted pyrrolidine.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Pyrrolidine + Ethoxymethyl chloride, K2CO3, Acetonitrile, reflux | N-alkylation to form 2-(Ethoxymethyl)pyrrolidine | Control stoichiometry to avoid dialkylation |

| 2 | Piperidin-2-carboxylic acid + SOCl2 or oxalyl chloride | Conversion to piperidin-2-carbonyl chloride | Use anhydrous conditions to prevent hydrolysis |

| 3 | Step 1 product + Step 2 product, base (e.g., triethylamine), solvent (DCM or THF), 0°C to RT | Amide bond formation to yield target compound | Slow addition and temperature control improve yield |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone | Analytical verification by NMR, MS, IR |

Alternative Synthetic Approaches

- Reductive amination: Using an aldehyde or ketone precursor of the piperidine moiety and the pyrrolidine amine under reductive amination conditions can be an alternative to amide coupling, though less common for this compound type.

- Use of coupling reagents: Instead of acid chlorides, carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) can activate carboxylic acids for amide bond formation, potentially improving yields and reducing side products.

Catalysts and Solvents

- Alkylation steps typically require bases such as potassium carbonate or sodium hydride.

- Amide bond formation may utilize organic bases like triethylamine or DIPEA to scavenge HCl.

- Solvents include polar aprotic solvents (DMF, DMSO, acetonitrile) for alkylation and chlorinated solvents (dichloromethane, chloroform) or ethers (THF) for coupling reactions.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Base type (K2CO3 vs NaH) | NaH often gives higher conversion but requires stricter anhydrous conditions | NaH is more reactive but hazardous |

| Solvent polarity | Polar aprotic solvents favor alkylation | Acetonitrile preferred for balance of reactivity and solubility |

| Temperature control during coupling | Lower temperatures reduce side reactions | 0°C to room temperature optimal |

| Molar ratio of reagents | Slight excess of alkylating agent improves yield | Excess must be removed during workup |

Summary and Recommendations

- The preparation of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone involves classical organic synthesis techniques—N-alkylation followed by amide bond formation.

- Optimization of reaction conditions, including choice of base, solvent, temperature, and reagent ratios, is critical for maximizing yield and purity.

- Alternative coupling methods using modern peptide coupling reagents may offer advantages in yield and operational simplicity.

- Purification techniques such as chromatographic separation and recrystallization are essential to isolate the compound in analytically pure form.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine and piperidine moieties. Key steps include:

- Pyrrolidine modification : Ethoxymethyl group introduction via nucleophilic substitution or coupling reactions under inert conditions .

- Piperidine coupling : Methanone linkage formation using carbonylating agents (e.g., phosgene derivatives) or cross-coupling catalysts (e.g., Pd-based catalysts) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity . Reaction monitoring via TLC (Rf ~0.3–0.5) and NMR (δ 1.2–1.4 ppm for ethoxy protons) is critical .

Q. How can the molecular structure of this compound be rigorously characterized?

Advanced spectroscopic and crystallographic methods are employed:

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., methanone carbonyl at ~205 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: ~279.2) to confirm molecular weight .

- X-ray Crystallography : Limited data available, but analogous piperidine-pyrrolidine methanones show planar carbonyl geometry and chair conformation in piperidine .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

The compound’s dual heterocyclic structure suggests interactions with:

- Enzyme inhibition : Potential serine protease or kinase inhibition via hydrogen bonding with the methanone oxygen .

- Receptor modulation : GPCR binding (e.g., dopamine or opioid receptors) due to piperidine’s affinity for neurotransmitter systems . Validation methods :

- In vitro assays : Competitive binding assays (IC₅₀ determination) .

- SPR/NMR : Binding kinetics (kₐₙₜₕ ~10³–10⁴ M⁻¹s⁻¹) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on substituent effects:

- Ethoxymethyl group : Vary alkyl chain length (e.g., propoxymethyl) to alter lipophilicity (logP changes ±0.5) .

- Piperidine substitution : Introduce fluorine at C-2 for metabolic stability (t₁/₂ increase by ~30%) . Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses .

Q. How can contradictory bioactivity data across assays be resolved?

Common discrepancies arise from:

- Assay conditions : pH-dependent solubility (e.g., >50 µM precipitation in PBS vs. DMSO stability) .

- Impurities : Trace solvents (e.g., residual THF) interfering with cell-based assays . Mitigation : Re-synthesize batches, validate purity via HPLC (>99%), and standardize assay buffers .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

- Hydrolysis : Methanone carbonyl susceptible to esterase-mediated cleavage (t₁/₂ ~2 hrs in plasma) .

- Oxidation : Piperidine ring forms N-oxide metabolites (LC-MS/MS quantification) . Solutions : Prodrug strategies (e.g., ester masking) or formulation with antioxidants (e.g., ascorbic acid) .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

- LC-MS/MS : MRM transitions (m/z 279.2→98.1) with LOQ ~1 ng/mL .

- HPLC-UV : λmax ~254 nm, retention time ~8.2 min (C18 column) . Validation : Spike-and-recovery (>90%) in plasma/urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.